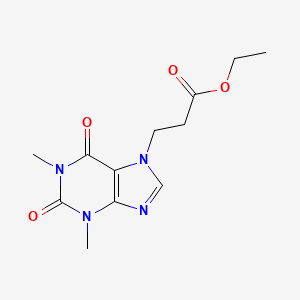

ethyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- 3-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)プロパン酸エチルは、次の構造を持つ化学化合物です。

CH3−C(O)−O−C(O)−C(O)−N(H)−C(H)2−C(H)3

- また、酢酸、トリフルオロ-, 2-(1,2,3,6-テトラヒドロ-1,3-ジメチル-2,6-ジオキソ-7H-プリン-7-イル)エチルエステル という系統名でも知られています。 {_svg_1}.

- この化合物はプリン誘導体のクラスに属し、さまざまな分野で潜在的な用途があります。

準備方法

合成経路: この化合物の合成には、対応するカルボン酸のエタノールによるエステル化が含まれます。具体的な合成経路は異なる場合がありますが、一般的なアプローチには、酸をエタノールと適切な触媒の存在下で反応させることが含まれます。

反応条件: 反応は通常、酸触媒(硫酸やp-トルエンスルホン酸など)の存在下で還流条件下で行われます。

工業生産: この化合物に特化した大規模な工業生産方法は存在しませんが、実験室または小規模な環境で合成することができます。

化学反応の分析

反応性: 3-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)プロパン酸エチルは、さまざまな反応を起こす可能性があります。

一般的な試薬と条件: エステルの開裂には、酸性または塩基性加水分解条件が使用されます。求核置換反応には、さまざまな試薬が関与する可能性があります。

主な生成物: 主な生成物は、適用される特定の反応と条件によって異なります。

科学研究における用途

生物学: 酵素アッセイにおけるプローブまたは基質として使用できます。

医学: それ自体は薬物ではありませんが、その特性を理解することは薬物開発に役立ちます。

工業: その特殊な性質のため、工業における用途は限定されています。

科学的研究の応用

Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

- この化合物の正確な作用機序は、コンテキストに依存します。酵素、受容体、または細胞経路と相互作用する可能性があります。

- その特定の標的と経路を解明するためには、さらなる研究が必要です。

類似化合物の比較

類似化合物: カフェイン、テオフィリン、テオブロミンなどの他のプリン誘導体は、構造的に似ています。

独自性: 3-(1,3-ジメチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)プロパン酸エチルは、その特定のエステル官能基とプリン骨格内での位置のために際立っています。

この化合物の用途と特性は、現在も活発な研究分野であり、その独自性は、その特定の構造にあります。

類似化合物との比較

Similar Compounds

Theophylline: A related compound with similar structural features but different functional groups.

Caffeine: Another purine derivative with stimulant properties.

Adenosine: A naturally occurring purine nucleoside with various biological roles.

Uniqueness

Ethyl 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other purine derivatives.

特性

IUPAC Name |

ethyl 3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-4-20-8(17)5-6-16-7-13-10-9(16)11(18)15(3)12(19)14(10)2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJZIYWMZKPFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11641145.png)

![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641149.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641155.png)

![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11641170.png)

![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11641177.png)

![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11641196.png)

![(5Z)-1-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11641202.png)

![N-(3-chlorophenyl)-2-[(1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B11641203.png)

![2-[4-({4-[4-Methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11641205.png)

![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641215.png)

![(4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11641216.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641218.png)

![2-Methyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11641225.png)